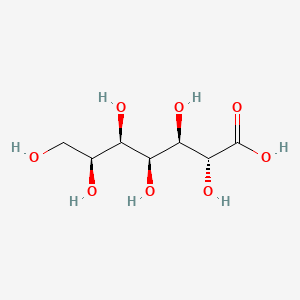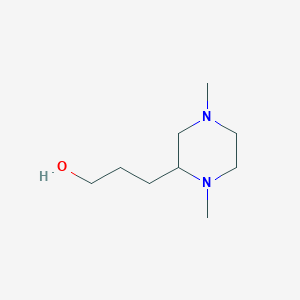![molecular formula C8H13N3O2 B15350682 Acetamide,N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-YL)propyl]-](/img/structure/B15350682.png)
Acetamide,N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-YL)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-yl)propyl]-: is a chemical compound that belongs to the class of acetamides and pyrazoles It is characterized by its molecular structure, which includes an acetamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-yl)propyl]- typically involves the following steps:
Formation of Pyrazole Ring: : The pyrazole ring is usually synthesized through the reaction of hydrazine with β-ketoesters or β-diketones under acidic or basic conditions.
Attachment of Acetamide Group: : The acetamide group is introduced by reacting the pyrazole ring with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-yl)propyl]-: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
Acetamide, N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-yl)propyl]-: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: : It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Acetamide, N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-yl)propyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Acetamide, N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-yl)propyl]-: is compared with other similar compounds, such as:
**Acetamide, N-[3-(2,3-dihydro-1H-pyrazol-4-yl)propyl]-
Acetamide, N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-yl)propyl]-
Acetamide, N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-yl)propyl]-
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of Acetamide, N-[3-(2,3-dihydro-3-oxo-1H-pyrazol-4-yl)propyl]- lies in its specific chemical properties and the resulting biological activities.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
N-[3-(3-oxo-1,2-dihydropyrazol-4-yl)propyl]acetamide |
InChI |
InChI=1S/C8H13N3O2/c1-6(12)9-4-2-3-7-5-10-11-8(7)13/h5H,2-4H2,1H3,(H,9,12)(H2,10,11,13) |
InChI Key |
MQQXROUVFQCPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC1=CNNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B15350642.png)



![[6-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B15350664.png)

![[(2R,3R,4S,6S)-3-acetyloxy-6-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-4-yl] 2-acetyloxyacetate](/img/structure/B15350680.png)


